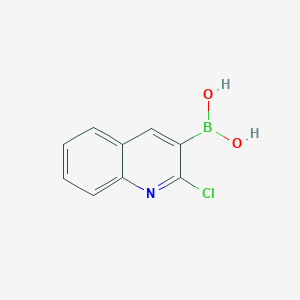
2-Chloroquinoline-3-boronic acid
Descripción general
Descripción
2-Chloroquinoline-3-boronic acid is a chemical compound with the formula C9H7BClNO2 . It is used as a reactant for the preparation of pyrazolopyrimidinamine derivatives as inhibitors of tyrosine and phosphinositide kinase .
Molecular Structure Analysis
The molecular structure of 2-Chloroquinoline-3-boronic acid is characterized by a boronic acid group attached to a 2-chloroquinoline . The crystal structure of the compound is stabilized by inter-molecular C-H⋯O and O-H⋯N hydrogen bonds .Chemical Reactions Analysis
Boronic acids, including 2-Chloroquinoline-3-boronic acid, are known to undergo a variety of chemical reactions. These include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical And Chemical Properties Analysis
2-Chloroquinoline-3-boronic acid has a molecular weight of 207.42 . It has a melting point of 144-147℃ and a predicted boiling point of 426.2±55.0 °C . The compound is typically stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
A novel procedure for synthesizing borylated quinolines, including 2-chloroquinoline-3-boronic acid, has been developed. This process uses palladium catalysis for the borylation of chloroquinolines, leading to the creation of compounds with potential as pharmacological agents and probes in biomedical research (Das, Yadav, Das, & He, 2022). Additionally, the versatility of 2-chloroquinoline-3-boronic acid in functionalization has been explored through ortho-lithiation, enabling the creation of various disubstituted quinolines (Marsais, Godard, & Quéguiner, 2009).
Chemosensing and Detection Applications
2-Chloroquinoline-3-boronic acid has applications in the development of chemosensors. A novel water-soluble styrylquinolinium boronic acid, related to 2-chloroquinoline-3-boronic acid, has been synthesized for the rapid detection of hypochlorite ions (Wang et al., 2013). The compound demonstrates a large red shift in absorption and emission spectra upon oxidation, highlighting its potential as an optical chemosensor.
Therapeutic and Pharmacological Potential
Boronic acids, including 2-chloroquinoline-3-boronic acid derivatives, have been explored for their potential in biomedical applications. For instance, boronic acid compounds have been studied for their role in enzyme inhibition, cancer therapy, and as saccharide recognizing agents (Yang, Gao, & Wang, 2003). Additionally, boronic acid-containing polymers, which could potentially incorporate 2-chloroquinoline-3-boronic acid, are being explored for various biomedical applications like drug delivery and sensor materials (Cambre & Sumerlin, 2011).
Materials Science and Engineering
In materials science, boronic acids play a crucial role in the design of dynamic materials through their ability to establish reversible covalent bonds. Research into engineering boron hot spots on peptide chains using structures like 2-chloroquinoline-3-boronic acid has shown promising results (Russo et al., 2020). These developments suggest a broad scope of applications in materials engineering and biotechnology.
Safety And Hazards
Direcciones Futuras
The use of boronic acids in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . With the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings that brought boronate esters into vogue, the boronic acid moiety has become a very important functional group . The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules was investigated . This paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .
Propiedades
IUPAC Name |
(2-chloroquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQXYUOPSOXQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N=C1Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400737 | |
| Record name | 2-Chloroquinoline-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-3-boronic acid | |
CAS RN |
128676-84-6 | |
| Record name | 2-Chloroquinoline-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



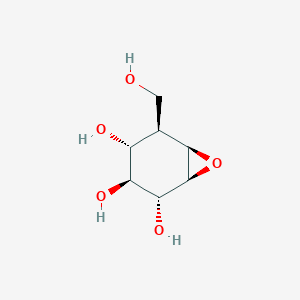
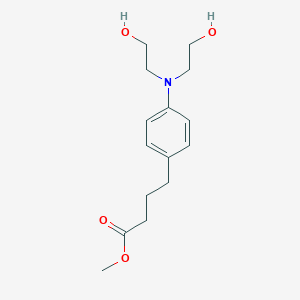
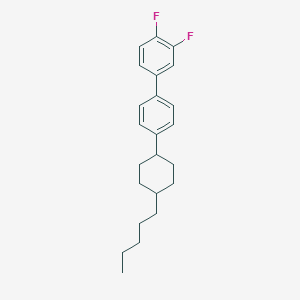
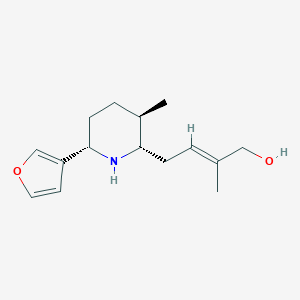
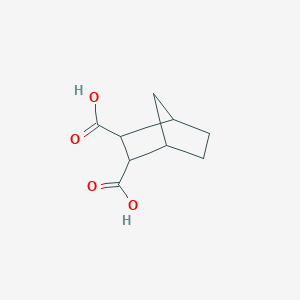
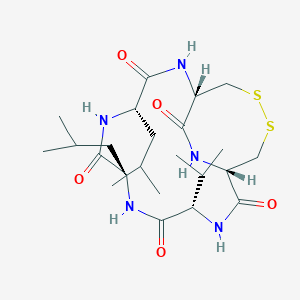
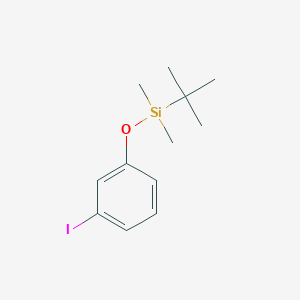
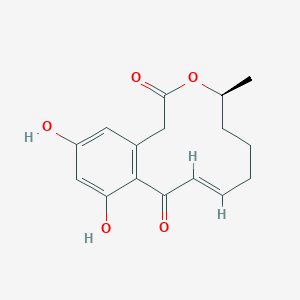
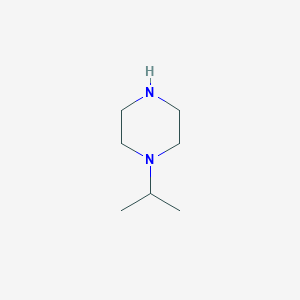
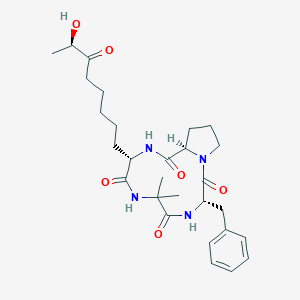
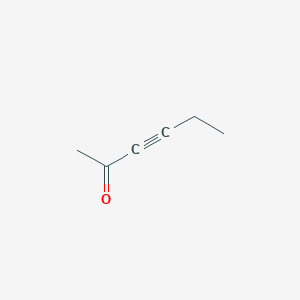
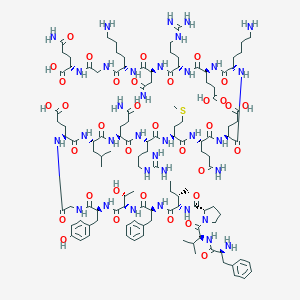
![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)
![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)